molecular formula C19H18N2O2 B2965546 2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide CAS No. 862831-37-6

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B2965546
CAS No.: 862831-37-6
M. Wt: 306.365
InChI Key: KBDAHZWWGMBBPV-UHFFFAOYSA-N
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Description

2-(1,2-Dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetically derived organic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 1,2-dimethylindole moiety linked to a meta-methylphenyl group via an oxoacetamide bridge. This specific architecture suggests potential for interaction with various biological targets. Research into structurally similar indole-based oxoacetamide compounds has indicated promising biological activities. For instance, such molecules are being investigated as potential inhibitors of enzymes like butyrylcholinesterase (BChE), a target relevant to the treatment of neurodegenerative disorders such as Alzheimer's disease . The indole core is a privileged scaffold in pharmacology, and its substitution patterns, including dimethylation, can significantly influence a compound's binding affinity and selectivity . Furthermore, analogous compounds featuring an acetamide linker and substituted phenyl rings are actively explored for their anti-inflammatory and antioxidant properties through computational and experimental studies . This compound is provided as a high-purity material to support rigorous scientific inquiry. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this chemical for lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-7-6-8-14(11-12)20-19(23)18(22)17-13(2)21(3)16-10-5-4-9-15(16)17/h4-11H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDAHZWWGMBBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Dimethylation: The indole core is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The dimethylindole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.

    N-Arylation: Finally, the compound is N-arylated using a suitable aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Indole-3-yl-oxoacetamides

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)
  • Structural Differences : The indole core is identical (1,2-dimethyl), but the acetamide nitrogen is substituted with a 2-acetylphenyl group instead of 3-methylphenyl .
  • Activity: F12016 is noted to lack reported biological activity, highlighting the critical role of the N-aryl substituent in modulating efficacy.
D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylamide)
  • Structural Differences : The indole nitrogen is substituted with a 4-chlorobenzyl group, and the acetamide is replaced by a glyoxylamide linked to a pyridinyl group .
  • Activity : D-24851 exhibits potent microtubule destabilization, antitumor activity, and efficacy against multidrug-resistant tumors. Its lack of neurotoxicity contrasts with vincristine and paclitaxel, underscoring the importance of substituent bulk and electronic effects.
Adamantane-Substituted Derivatives (e.g., Compounds 5h–5m)
  • Structural Differences : The indole 2-position is substituted with an adamantane group, and the acetamide nitrogen bears diverse aryl groups (e.g., 2-methoxyphenyl, 4-chloro-2-methylphenyl) .
  • Synthesis : These derivatives were synthesized in high yields (81.5–91.5%) via amide coupling, demonstrating robust methodologies applicable to the target compound’s synthesis.
BATNUI (2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide)
  • Structural Differences : The indole features 1-ethyl and 5-methoxy substitutions, with a 4-methoxyphenyl acetamide group .
  • Implications : Methoxy groups may enhance solubility and hydrogen-bonding interactions compared to methyl substituents.

Comparative Data Table

Compound Name Indole Substituents Acetamide Substituent Key Biological/Physical Properties Reference
Target Compound 1,2-Dimethyl 3-Methylphenyl Not reported
F12016 1,2-Dimethyl 2-Acetylphenyl No reported activity
D-24851 1-(4-Chlorobenzyl) Pyridin-4-yl Antitumor, microtubule inhibition, MDR* efficacy
Adamantane Derivatives (5h–5m) 2-Adamantane Varied aryl groups High synthetic yields (81.5–91.5%)
BATNUI 1-Ethyl, 5-Methoxy 4-Methoxyphenyl Structural data only

*MDR: Multidrug-resistant.

Key Structural and Functional Insights

In contrast, D-24851’s pyridinyl group introduces polarity, possibly enhancing solubility and target specificity .

Biological Activity :

  • D-24851’s efficacy against multidrug-resistant tumors suggests that bulky substituents (e.g., 4-chlorobenzyl) may bypass efflux pump recognition, a trait absent in simpler methyl-substituted analogs like the target compound .

Biological Activity

2-(1,2-dimethylindol-3-yl)-N-(3-methylphenyl)-2-oxoacetamide is a synthetic compound belonging to the indole derivatives class. This compound has garnered considerable attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's IUPAC name is this compound. Its molecular formula is C19H20N2O2C_{19}H_{20}N_2O_2 with a molecular weight of approximately 312.38 g/mol. The structure features an indole moiety and an acetamide group, which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. It may inhibit enzyme activities by binding to active or allosteric sites, leading to modulation of various biochemical pathways. This interaction potentially results in apoptosis induction or inhibition of cell proliferation , particularly in cancerous cells.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related indole derivatives can effectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) with IC50 values ranging from 2.12 µM to 6.75 µM depending on the derivative and assay conditions .

CompoundCell LineIC50 (µM)Assay Type
Compound AA5492.12 ± 0.212D Assay
Compound BHCC8275.13 ± 0.973D Assay
Compound CNCI-H3580.85 ± 0.052D Assay

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro assays demonstrated that it exhibits broad-spectrum antibacterial activity against several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antitumor Efficacy : A study involving a series of indole derivatives reported that one analog exhibited potent cytotoxicity against MCF-7 breast cancer cells with a GI50 value of 3.18 µM, suggesting similar potential for the compound .
  • Mechanistic Insights : Another investigation into related compounds revealed their ability to bind within the minor groove of DNA, indicating a potential mechanism for their antitumor activity through interference with DNA replication .

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